molecular formula C5H5BrN2O B2624901 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1889269-89-9

3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2624901
CAS No.: 1889269-89-9
M. Wt: 189.012
InChI Key: MAWRDMRIRQYSSD-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-bromo-5-methyl-1H-pyrazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 4-position of the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major products formed from these reactions include 3-bromo-5-methyl-1H-pyrazole-4-carboxylic acid, 3-bromo-5-methyl-1H-pyrazole-4-methanol, and various substituted pyrazoles.

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    3-Bromo-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.

    5-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the bromine atom at the 3-position, which may influence its chemical properties and applications.

    3-Methyl-1H-pyrazole-4-carbaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWRDMRIRQYSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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